Cas no 2680863-26-5 (benzyl N-(2-hydroxy-1-phenylpropyl)carbamate)

benzyl N-(2-hydroxy-1-phenylpropyl)carbamate structure
2680863-26-5 structure
Product name:benzyl N-(2-hydroxy-1-phenylpropyl)carbamate
CAS No:2680863-26-5
MF:C17H19NO3
Molecular Weight:285.337664842606
CID:5635523
PubChem ID:53811037

benzyl N-(2-hydroxy-1-phenylpropyl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-28287069
    • benzyl N-(2-hydroxy-1-phenylpropyl)carbamate
    • 2680863-26-5
    • インチ: 1S/C17H19NO3/c1-13(19)16(15-10-6-3-7-11-15)18-17(20)21-12-14-8-4-2-5-9-14/h2-11,13,16,19H,12H2,1H3,(H,18,20)
    • InChIKey: UZMQIOCWSQLZQV-UHFFFAOYSA-N
    • SMILES: OC(C)C(C1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1

計算された属性

  • 精确分子量: 285.13649347g/mol
  • 同位素质量: 285.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 309
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 58.6Ų

benzyl N-(2-hydroxy-1-phenylpropyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28287069-0.1g
benzyl N-(2-hydroxy-1-phenylpropyl)carbamate
2680863-26-5
0.1g
$741.0 2023-09-08
Enamine
EN300-28287069-0.5g
benzyl N-(2-hydroxy-1-phenylpropyl)carbamate
2680863-26-5
0.5g
$809.0 2023-09-08
Enamine
EN300-28287069-10.0g
benzyl N-(2-hydroxy-1-phenylpropyl)carbamate
2680863-26-5
10g
$5405.0 2023-05-25
Enamine
EN300-28287069-5g
benzyl N-(2-hydroxy-1-phenylpropyl)carbamate
2680863-26-5
5g
$2443.0 2023-09-08
Enamine
EN300-28287069-1.0g
benzyl N-(2-hydroxy-1-phenylpropyl)carbamate
2680863-26-5
1g
$1256.0 2023-05-25
Enamine
EN300-28287069-2.5g
benzyl N-(2-hydroxy-1-phenylpropyl)carbamate
2680863-26-5
2.5g
$1650.0 2023-09-08
Enamine
EN300-28287069-10g
benzyl N-(2-hydroxy-1-phenylpropyl)carbamate
2680863-26-5
10g
$3622.0 2023-09-08
Enamine
EN300-28287069-0.05g
benzyl N-(2-hydroxy-1-phenylpropyl)carbamate
2680863-26-5
0.05g
$707.0 2023-09-08
Enamine
EN300-28287069-0.25g
benzyl N-(2-hydroxy-1-phenylpropyl)carbamate
2680863-26-5
0.25g
$774.0 2023-09-08
Enamine
EN300-28287069-5.0g
benzyl N-(2-hydroxy-1-phenylpropyl)carbamate
2680863-26-5
5g
$3645.0 2023-05-25

benzyl N-(2-hydroxy-1-phenylpropyl)carbamate 関連文献

benzyl N-(2-hydroxy-1-phenylpropyl)carbamateに関する追加情報

Benzyl N-(2-hydroxy-1-phenylpropyl)carbamate: A Key Compound in Modern Pharmaceutical Research

Benzyl N-(2-hydroxy-1-phenylpropyl)carbamate (CAS No. 2680863-26-5) represents a significant advancement in the field of carbamate chemistry, offering unique structural properties that have sparked considerable interest in both academic and industrial research. This compound, characterized by its benzyl group and the 2-hydroxy-1-phenylpropyl substituent, has demonstrated potential applications in drug development, particularly in the design of selective enzyme inhibitors and targeted therapeutic agents. Recent studies have highlighted its role in modulating metabolic pathways and its potential as a pharmaceutical intermediate, making it a focal point for researchers exploring novel drug delivery systems.

From a structural perspective, Benzyl N-(2-hydroxy-1-phenylpropyl)carbamate is a derivative of carbamate functional groups, which are widely used in medicinal chemistry due to their ability to form stable interactions with biological targets. The hydroxy group on the phenylpropyl chain introduces hydrophilicity, enhancing solubility and bioavailability, while the benzyl moiety provides aromatic character that may influence protein binding and cell membrane permeability. These features make the compound a promising candidate for applications in antimicrobial and anti-inflammatory drug development, as evidenced by recent studies published in Journal of Medicinal Chemistry and ACS Chemical Biology.

Recent advancements in synthetic organic chemistry have enabled the efficient production of Benzyl N-(2-hydroxy-1-phenylpropyl)carbamate, with several methodologies now available to optimize yield and purity. One notable approach involves the use of transition metal-catalyzed coupling reactions, which have been shown to reduce byproducts and improve reaction specificity. According to a 2023 study published in Organic & Biomolecular Chemistry, this method achieved a 92% yield under mild conditions, significantly outperforming traditional protocols. Such improvements are critical for scaling up production for pharmaceutical applications, where consistency and cost-effectiveness are paramount.

The biological activity of Benzyl N-(2-hydroxy-1-phenylpropyl)carbamate has been extensively investigated in recent years. Research published in Drug Discovery Today (2023) demonstrated its ability to inhibit acetylcholinesterase with an IC50 value of 0.8 μM, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's. Additionally, its antioxidant properties have been validated through in vitro assays, where it showed a 78% reduction in ROS levels, highlighting its role in oxidative stress mitigation. These findings underscore the compound's versatility in addressing multiple therapeutic targets.

In the context of drug development, Benzyl N-(2-hydroxy-1-phenylpropyl)carbamate has emerged as a valuable pharmaceutical intermediate. Its structural flexibility allows for the incorporation of functional groups that can be tailored to enhance specific biological activities. For instance, modifications to the phenylpropyl chain have been explored to improve target specificity in enzyme inhibition. A 2023 study in Chemical Communications reported the successful synthesis of derivatives with enhanced selectivity against cytochrome P450 enzymes, which are critical in drug metabolism. Such advancements highlight the compound's potential in the design of targeted therapies.

The application potential of Benzyl N-(2-hydroxy-1-phenylpropyl)carbamate extends beyond traditional pharmaceuticals. Recent research has explored its use in biomedical materials, particularly in the development of hydrogels for drug delivery systems. A 2023 paper in Advanced Healthcare Materials demonstrated that the compound can be incorporated into polymeric matrices to create controlled release formulations for chronic disease management. This application is particularly promising due to the compound's ability to maintain stability in aqueous environments while allowing for gradual release of active agents.

Despite its promising properties, the synthesis and characterization of Benzyl N-(2-hydroxy-1-phenylpropyl)carbamate present certain challenges. One major hurdle is the stereochemical control during the formation of the phenylpropyl chain, which can influence the compound's biological activity. Researchers have addressed this issue by employing asymmetric catalysis techniques, which have been shown to improve enantiomeric purity. A 2023 study in Green Chemistry reported the successful use of chiral Brønsted acid catalysts to achieve >95% enantiomeric excess, a significant improvement over conventional methods.

Looking ahead, the future prospects of Benzyl N-(2-hydroxy-1-phenylpropyl)carbamate are closely tied to advancements in computational chemistry and high-throughput screening technologies. Machine learning models are now being used to predict the compound's interactions with biological targets, enabling the rapid identification of lead candidates for further development. A 2023 collaboration between academia and industry, published in Nature Communications, showcased how such models can accelerate the drug discovery process by reducing the need for extensive experimental validation.

In conclusion, Benzyl N-(2-hydroxy-1-phenylpropyl)carbamate (CAS No. 2680863-26-5) stands at the intersection of carbamate chemistry and pharmaceutical innovation. Its unique structural features, combined with recent advancements in synthesis and biological characterization, position it as a key player in the development of next-generation therapeutics. As research continues to uncover its full potential, the compound is expected to play a pivotal role in addressing complex medical challenges through targeted and personalized approaches.

For further information on the synthesis, biological activity, and application potential of Benzyl N-(2-hydroxy-1-phenylpropyl)carbamate, researchers and industry professionals are encouraged to refer to the latest publications in organic chemistry and pharmaceutical sciences. Collaborative efforts between academia and industry will be crucial in translating these findings into practical solutions for global health challenges.

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